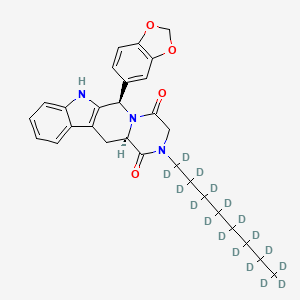
N-Octylnortadalafil-d17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Octylnortadalafil-d17: is a synthetic compound that belongs to the class of phosphodiesterase-5 (PDE-5) inhibitors. It is structurally related to tadalafil, a well-known medication used to treat erectile dysfunction. The compound is characterized by the presence of an octyl group and deuterium atoms, which are isotopes of hydrogen, making it a deuterated analogue of tadalafil. This modification can enhance the compound’s stability and metabolic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Octylnortadalafil-d17 involves several steps, starting from the core structure of tadalafilOne common method involves the use of chiral liquid chromatography-circular dichroism (LC-CD) to separate and identify the stereoisomers of the compound . The reaction conditions typically include the use of ammonium formate, formic acid, and acetonitrile as solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and column chromatography are employed to purify the final product .
化学反应分析
Types of Reactions: N-Octylnortadalafil-d17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: N-Octylnortadalafil-d17 is used in chemical research to study the effects of deuteration on the stability and metabolic properties of PDE-5 inhibitors. It serves as a model compound for understanding the structure-activity relationship of tadalafil analogues .
Biology: In biological research, the compound is used to investigate the mechanisms of PDE-5 inhibition and its effects on cellular signaling pathways. It helps in elucidating the role of PDE-5 in various physiological processes .
Medicine: Its enhanced stability and metabolic properties make it a promising candidate for drug development .
Industry: The compound is used in the pharmaceutical industry for the synthesis of novel PDE-5 inhibitors. It also serves as a reference standard in quality control and analytical testing of tadalafil analogues .
作用机制
N-Octylnortadalafil-d17 exerts its effects by inhibiting the enzyme phosphodiesterase-5 (PDE-5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn promotes relaxation of smooth muscle cells and enhances blood flow. The molecular targets of the compound include the active site of PDE-5, where it binds and prevents the breakdown of cGMP . This mechanism is similar to that of tadalafil, but the presence of the octyl group and deuterium atoms may enhance its binding affinity and stability .
相似化合物的比较
Tadalafil: The parent compound, used to treat erectile dysfunction.
Sildenafil: Another PDE-5 inhibitor with a different chemical structure.
Vardenafil: A PDE-5 inhibitor similar to sildenafil but with a different pharmacokinetic profile.
Cyclopentynafil: A new sildenafil analogue with structural similarities to N-Octylnortadalafil.
Uniqueness: N-Octylnortadalafil-d17 is unique due to the presence of the octyl group and deuterium atoms. These modifications enhance its stability and metabolic properties, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C29H33N3O4 |
|---|---|
分子量 |
504.7 g/mol |
IUPAC 名称 |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C29H33N3O4/c1-2-3-4-5-6-9-14-31-17-26(33)32-23(29(31)34)16-21-20-10-7-8-11-22(20)30-27(21)28(32)19-12-13-24-25(15-19)36-18-35-24/h7-8,10-13,15,23,28,30H,2-6,9,14,16-18H2,1H3/t23-,28-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,9D2,14D2 |
InChI 键 |
JIMWYJMUPCVOFA-HYUIXJERSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
规范 SMILES |
CCCCCCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


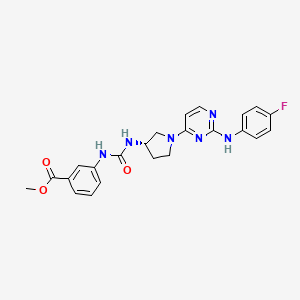

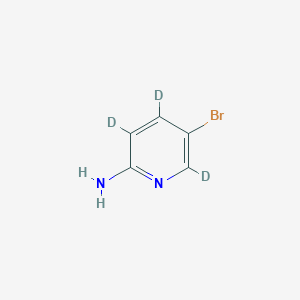
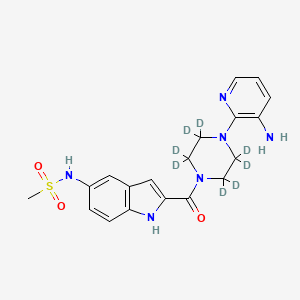
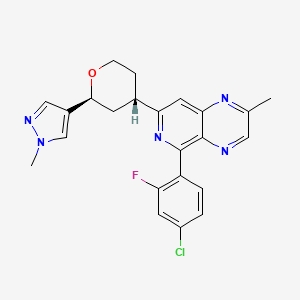

![1-[(2R,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12407341.png)
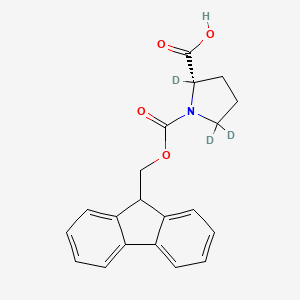

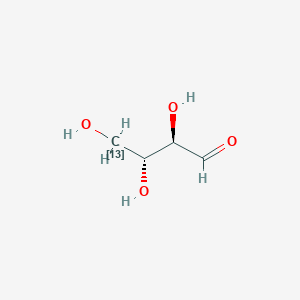
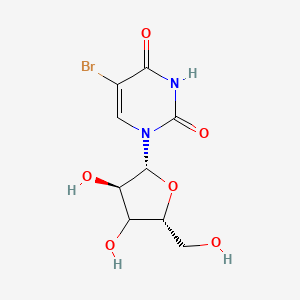


![[Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)
